Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused ring system combining a benzene ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-benzo[b]thiophene.
Oxidation: The methyl group is oxidized to form benzo[b]thiophene-3-carboxaldehyde.
Coupling Reaction: The carboxaldehyde undergoes a phosphine-free palladium-catalyzed coupling reaction with 3-bromopyridine to form the final product
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is primarily based on its ability to interact with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes
Comparison with Similar Compounds
Benzo[b]thiophene-3-carboxaldehyde: Lacks the pyridine ring, making it less versatile in certain applications.
3-Thiophenecarboxaldehyde: A simpler structure with different reactivity and applications.
2-Amino-4-methylthiophene-3-carboxylate: Contains an amino group, leading to different chemical behavior.
Uniqueness: Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
CAS No. |
874945-93-4 |
---|---|
Molecular Formula |
C14H9NOS |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-pyridin-3-yl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-9-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-15-8-10/h1-9H |
InChI Key |
GEJKTQGUQWJEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=CN=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.